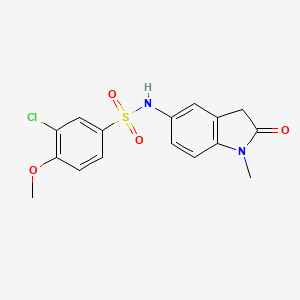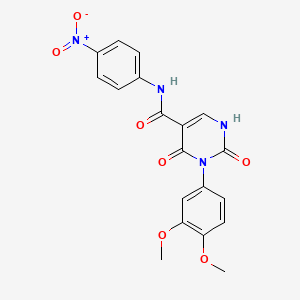![molecular formula C22H21N5O3 B2941389 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872628-12-1](/img/no-structure.png)
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallography and Structural Analysis
The compound’s intricate molecular structure makes it a candidate for crystallographic studies to understand the stereochemistry and conformational dynamics. The crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound under various conditions .
Organic Synthesis Intermediate
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its purine backbone is particularly useful in constructing nucleoside analogs, which are significant in pharmaceutical research and development .
Pharmacological Research
Due to its structural similarity to naturally occurring purines, this compound could be used in pharmacological research to develop new drugs. It might interact with purine receptors or influence purine metabolism, which is crucial in various cellular processes .
Material Science
The compound’s unique structure could be utilized in material science, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs), due to its potential electron-accepting properties .
Catalysis
In the field of catalysis, this compound could be explored as a ligand for transition metal catalysts. Its ability to coordinate with metals could lead to the development of new catalytic systems for organic transformations .
Sensor Development
The electronic properties of the compound suggest potential applications in sensor technology. It could be used to develop sensors for detecting environmental pollutants or biological markers .
Nanotechnology
The compound’s molecular framework could be employed in nanotechnology, particularly in the design and synthesis of molecular machines or as building blocks for nanoscale structures .
Biochemical Research
Given its purine-like structure, the compound could be used in biochemical research to study purine-related metabolic pathways or to develop assays for enzymes involved in purine synthesis and degradation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves the condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine to form 1-methyl-2-(2-methoxyphenyl)imidazole. This intermediate is then reacted with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine. Finally, the resulting compound is oxidized to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methylimidazol-4-amine", "2,6-dichloropurine", "base", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine in the presence of a base to form 1-methyl-2-(2-methoxyphenyl)imidazole.", "Step 2: Reaction of 1-methyl-2-(2-methoxyphenyl)imidazole with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine.", "Step 3: Oxidation of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione using an oxidizing agent." ] } | |
CAS番号 |
872628-12-1 |
製品名 |
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
分子式 |
C22H21N5O3 |
分子量 |
403.442 |
IUPAC名 |
2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |
InChIキー |
ZGYANYWNOKXNIY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)
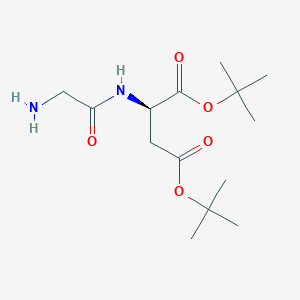
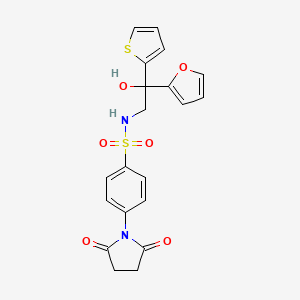
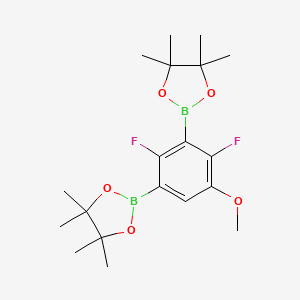
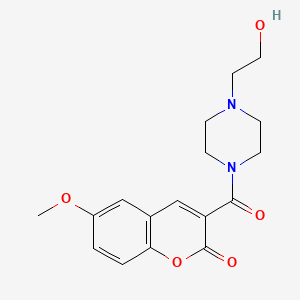
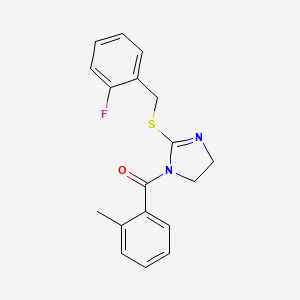
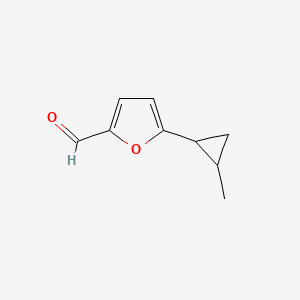
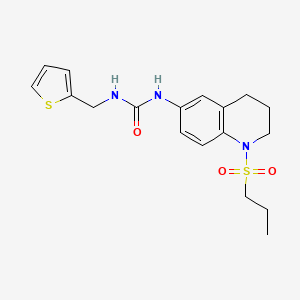
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
